2-Propylcyclohex-2-en-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Propylcyclohex-2-en-1-one can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing insights into its structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various methods . These properties include color, density, hardness, melting and boiling points, and chemical composition .Scientific Research Applications
Photocycloaddition Reactions
2-Propylcyclohex-2-en-1-one has been studied for its utility in photocycloaddition reactions. Researchers have explored its behavior in reactions with various alkenes and alkynes, demonstrating its potential for forming complex cyclic structures. For instance, photocycloaddition reactions of 2-acylcyclohex-2-enones have been studied for their selective reactivity with triple bonds of certain compounds, leading to the formation of diacylcyclobutene derivatives (Ferrer & Margaretha, 2001). Similarly, photocycloaddition of cyclohex-2-enones with tetramethoxyethylene has been researched, indicating its application in synthesizing 1-oxa-spiro[3.5]non-5-enes (Cruciani, Rathjen, & Margaretha, 1990).
Catalytic Reactions
This compound is also significant in catalytic reactions. Studies show its involvement in regio- and stereoselective cocyclotrimerization and linear cotrimerization with alkynes catalyzed by nickel complexes. This demonstrates its potential in creating complex organic compounds with specific configurations and geometries, which could have implications in synthetic organic chemistry and material science (Sambaiah et al., 1999).
Novel Organic Compounds Synthesis
Research on this compound has also contributed to the synthesis of novel organic compounds. For example, the synthesis of 1-Silabicyclo[4.4.0]dec-5-en-4-ones from 2-methylidene-1-(3-oxopropyl)-1-silacyclohexanes has been reported, showcasing the potential of this compound in developing new organosilicon compounds (Díez‐González, Paugam, & Blanco, 2008).
Photochemical Reactions
Additionally, this compound is significant in photochemical studies. Its behavior under UV irradiation has been a subject of interest, leading to the formation of unique compounds such as tricyclo[6.4.0.02,7]dodec-6-en-1-ol, which has implications in the study of photochemical reaction mechanisms (Cookson & Rogers, 1974).
Safety and Hazards
The safety data sheet for a related compound, Cyclohexen-1-one, indicates that it is a flammable liquid and vapor. It is toxic if swallowed, causes serious eye irritation, and is fatal in contact with skin or if inhaled . It is recommended to use personal protective equipment, ensure good ventilation, and avoid sparks or open flames when handling this compound .
Properties
IUPAC Name |
2-propylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQBSYBAIJUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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